
4-Methoxyacridin-9-ol
Descripción general
Descripción
“4-Methoxyacridin-9-ol” is an organic chemical compound with the molecular formula C14H11NO2 . It is generally available in powder form .
Synthesis Analysis
The synthesis of “4-Methoxyacridin-9-ol” involves various reactions. Some of the methods include the use of aluminium trichloride and xylene at 110℃, hydrogen bromide for 10h under reflux, and PPA at 100℃ . Other methods involve the use of potassium hydroxide and N-benzyl-N,N,N-triethylammonium chloride in toluene for 20h under heating .
Molecular Structure Analysis
The molecular weight of “4-Methoxyacridin-9-ol” is 225.24300 . The InChI Key for this compound is ZYEVJRPVZZGDRM-UHFFFAOYSA-N .
Chemical Reactions Analysis
“4-Methoxyacridin-9-ol” undergoes various chemical reactions. For instance, it reacts with aluminium trichloride and xylene at 110℃, and with hydrogen bromide under reflux for 10 hours . It also reacts with PPA at 100℃ .
Physical And Chemical Properties Analysis
“4-Methoxyacridin-9-ol” has a density of 1.233 g/cm3 . It has a boiling point of 403.2ºC at 760 mmHg and a melting point of 284-287ºC .
Aplicaciones Científicas De Investigación
Antiproliferative Properties : Acridines, including derivatives of 4-Methoxyacridin-9-ol, have been investigated for their antiproliferative properties against Leishmania infantum. They exhibit strong in vitro antiparasitic properties and affect DNA synthesis, suggesting their potential as multitarget drugs for antiparasitic treatments (Di Giorgio et al., 2003).
Biological Activity in Test Systems : Spin-labeled derivatives of 9-aminoacridines, which bear structural resemblance to 4-Methoxyacridin-9-ol, have been synthesized and showed biological activity in systems like sedimentation velocity measurements and leukemia cell cultures (Sinha et al., 1976).
Ribozyme Mimic and RNA Hydrolysis : 9-Amino-2-methoxy-6-nitroacridine, a compound related to 4-Methoxyacridin-9-ol, has been used in oligonucleotide conjugates for site-selective RNA hydrolysis. This indicates its potential application in RNA-based therapeutics and as a ribozyme mimic (Kuzuya et al., 2002).
DNA Intercalation and Binding Properties : Acridine derivatives, including those structurally similar to 4-Methoxyacridin-9-ol, have been linked to oligonucleotides and studied for their DNA binding properties. This application is crucial in the development of DNA-targeted therapies (Asseline et al., 1996).
Drug-Protein Binding Studies : Acridine derivatives have been synthesized and used in fluorescence probes for drug-protein binding studies. This has implications for pharmacological research and drug development (Ma et al., 1974).
Efficient Site-Selective RNA Scission : Linking acridine derivatives to oligonucleotides has been shown to be effective for site-selective RNA scission, a critical aspect in the development of RNA-targeted therapies (Shi et al., 2004).
Photolabeling of Biomembranes : Acridine analogues have been used as photoaffinity probes for studying interactions with submitochondrial membranes, offering insights into mitochondrial function and drug interactions (Kopacz et al., 1985).
Intercalating Compounds in Control of Enzymatic Levels : Compounds like acridine orange and 9-amino acridine have been studied for their ability to induce specific enzymatic responses in plant tissues, demonstrating their potential in agricultural and plant molecular biology research (Hadwiger & Schwochau, 1971).
RNA Stability and Nuclease Resistance : Covalent attachment of acridine derivatives to alpha-oligothymidylates enhances their stability and resistance to nuclease digestion, which is significant for developing stable RNA-based drugs (Thuong et al., 1987).
Inflammatory Arthritis Treatment : 4-Methoxyacridin-9-ol derivatives have been explored in nanomicelle formulations for the treatment of inflammatory arthritis, showing potential for innovative therapeutic applications (Vyawahare et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-12-8-4-6-10-13(12)15-11-7-3-2-5-9(11)14(10)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEVJRPVZZGDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956743 | |
| Record name | 4-Methoxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyacridin-9-ol | |
CAS RN |
35308-00-0, 73663-88-4 | |
| Record name | 4-Methoxyacridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35308-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-9-acridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73663-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyacridin-9(10H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035308000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acridinol, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxy-4-methoxyacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyacridin-9(10H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-methoxyacridin-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methoxy-9-acridinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28787PMJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



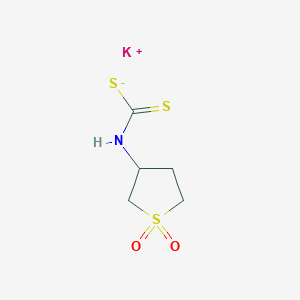
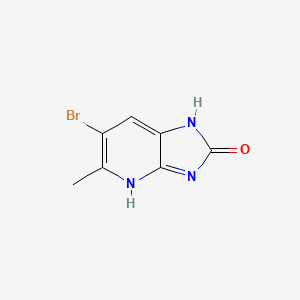


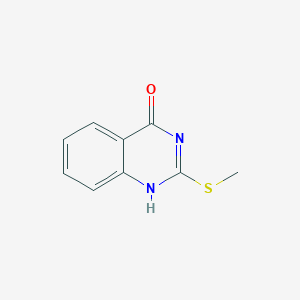

![{1-[(1Z)-3-(biphenyl-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]pyridin-2(1H)-ylidene}propanedinitrile](/img/structure/B7783150.png)
![2-{1-[(Z)-1-(4-Bromo-benzoyl)-2-furan-2-yl-vinyl]-1H-pyridin-2-ylidene}-malononitrile](/img/structure/B7783153.png)

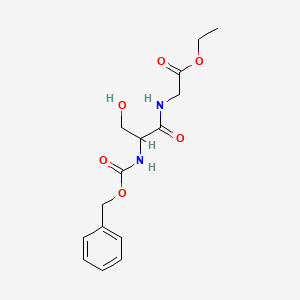
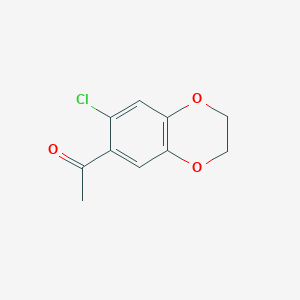
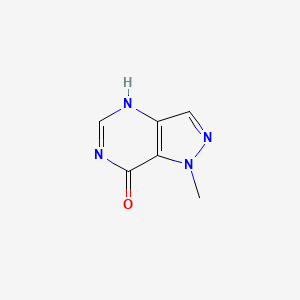

![benzyl N~2~-[(benzyloxy)carbonyl]asparaginate](/img/structure/B7783188.png)